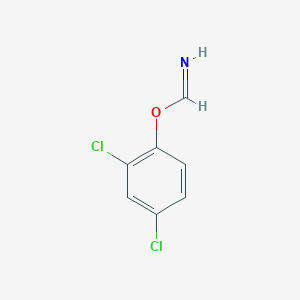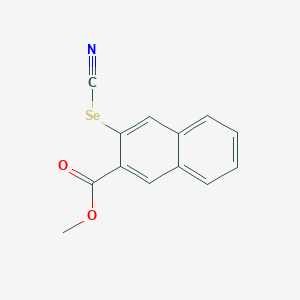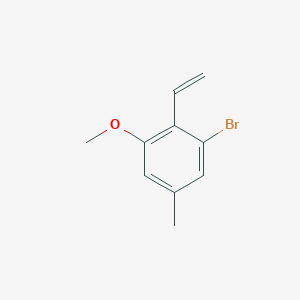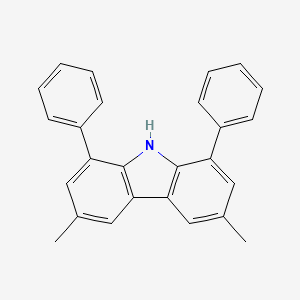![molecular formula C10H14O4 B14212762 2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- CAS No. 628302-54-5](/img/structure/B14212762.png)
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- is a heterocyclic compound that belongs to the class of 2-pyranones. This compound features a six-membered ring with oxygen and a ketone group, making it a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. This method is versatile and can be adapted to produce various substituted 2H-pyran-2-ones by altering the starting materials and reaction conditions.
Industrial Production Methods
Industrial production of 2H-pyran-2-one derivatives often employs large-scale organic synthesis techniques. These methods may include the use of Grignard reagents, catalytic hydrogenation, and other standard organic reactions to achieve the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2H-pyran-2-one derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Various substituents can be introduced into the pyranone ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2H-pyran-2-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic effects and as intermediates in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2H-pyran-2-one derivatives involves their interaction with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, modulate signaling pathways, and interact with cellular receptors. The exact mechanism depends on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-pyran-2-one: The parent compound with a simpler structure.
4-methoxy-6-methyl-2H-pyran-2-one: A derivative with similar functional groups.
6-hexyltetrahydro-2H-pyran-2-one: Another derivative with a longer alkyl chain .
Uniqueness
2H-pyran-2-one, 6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
628302-54-5 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
6-[(1S)-1-hydroxypropyl]-4-methoxy-5-methylpyran-2-one |
InChI |
InChI=1S/C10H14O4/c1-4-7(11)10-6(2)8(13-3)5-9(12)14-10/h5,7,11H,4H2,1-3H3/t7-/m0/s1 |
Clé InChI |
PMAGWBXRCQWPNQ-ZETCQYMHSA-N |
SMILES isomérique |
CC[C@@H](C1=C(C(=CC(=O)O1)OC)C)O |
SMILES canonique |
CCC(C1=C(C(=CC(=O)O1)OC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
![N-[(Benzyloxy)carbonyl]-L-valylglycyl-L-leucine](/img/structure/B14212693.png)
![Benzene, [[(2,2-dimethylcyclopropyl)methyl]sulfonyl]-](/img/structure/B14212695.png)

![N-(3-Methoxyphenyl)-5-{2-[(pyridin-3-yl)methoxy]phenyl}-1,3-oxazol-2-amine](/img/structure/B14212704.png)

![5-[2-(Naphthalen-2-yl)ethenyl]benzene-1,3-diol](/img/structure/B14212719.png)
![3-[5-(Propan-2-yl)-1,3-benzoxazol-2(3H)-ylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14212724.png)

![3-Methoxy-2-methyl-N-[3-(3-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14212740.png)



